[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine
Description
Properties
IUPAC Name |
(1-pyridin-2-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-4-7-14(8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADULVLOFPKPAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine typically involves the reaction of 2-pyridinecarboxaldehyde with 4-piperidinemethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is performed in a suitable solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Heterocycles
The substitution of the pyridine ring with other nitrogen-containing heterocycles significantly alters electronic properties, solubility, and biological interactions. Key examples include:
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine
- Structure : Replaces pyridine with pyrazine (two adjacent nitrogen atoms in the aromatic ring).
- Molecular Formula : C₁₀H₁₆N₄
- Molecular Weight : 192.27 g/mol
- Applications : Explored in drug design for antimalarial and antiviral agents due to pyrazine’s prevalence in bioactive molecules .
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
- Structure : Pyrimidine core with trifluoromethyl (-CF₃) and methyl substituents.
- Molecular Formula : C₁₁H₁₅F₃N₄
- Molecular Weight : 260.26 g/mol
- Key Features : The electron-withdrawing -CF₃ group increases metabolic stability and lipophilicity, while the pyrimidine ring offers rigid planar geometry for target engagement.
- Applications : Used in agrochemicals and kinase inhibitors due to pyrimidine’s role in nucleotide analog design .
Substituent Variations on the Piperidine Ring
Modifications to the piperidine substituents influence steric bulk and basicity:
[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride
- Structure : Lacks the pyridine ring; features a methyl group directly attached to the piperidine nitrogen.
- Molecular Formula : C₇H₁₆N₂·2HCl
- Molecular Weight : 128.22 g/mol (free base)
- Key Features : Simplified structure with high water solubility due to the hydrochloride salt form.
- Applications : Intermediate in synthesizing analgesics and anticholinergics, where reduced aromaticity is advantageous for blood-brain barrier penetration .
Functionalized Derivatives
Additional functional groups introduce new pharmacological or physicochemical properties:
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine
Research Findings and Trends
- Heterocycle Impact : Pyridine and pyrazine derivatives exhibit distinct electronic profiles, with pyrazine’s dual nitrogen atoms favoring interactions with polar enzyme pockets . Pyrimidine derivatives with -CF₃ groups show enhanced metabolic stability in preclinical studies .
- Solubility vs. Bioactivity : Simplified structures like [(1-Methylpiperidin-4-yl)methyl]amine prioritize solubility, while aromatic systems like the parent compound balance lipophilicity and target engagement .
- Synthetic Utility : The parent compound’s methylamine group serves as a handle for further functionalization, enabling rapid diversification in medicinal chemistry workflows .
Biological Activity
[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring attached to a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 192.26 g/mol. This structural composition allows it to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is likely mediated through several mechanisms:
- Non-Covalent Interactions : The compound interacts with biological targets via hydrogen bonding, ionic interactions, and Van der Waals forces, which are crucial for its binding affinity.
- Pharmacokinetics : Given its molecular weight, it is anticipated to have good bioavailability, as compounds under 500 g/mol typically exhibit favorable absorption characteristics.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
Certain derivatives of this compound have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. For instance, studies have indicated that modifications to the piperidine ring enhance the compound's effectiveness against specific tumor types.
2. Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline .
3. Enzyme Inhibition
Research has highlighted the potential of this compound to inhibit various enzymes, including:
- Monoamine Oxidase B (MAO-B) : Compounds similar to this compound have shown significant inhibitory activity against MAO-B, which is crucial for managing neurological disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Applications
The diverse biological activities of this compound suggest multiple applications:
Pharmaceutical Development : Its potential as a drug candidate for treating neurodegenerative diseases and cancer makes it a focus for ongoing research.
Chemical Research : As a building block in organic synthesis, it facilitates the development of more complex molecules with desired biological properties.
Q & A
Q. Tables for Key Data
| Characterization Data for Analogous Amines |
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| Technique |
| ----------------- |
| ESI-MS |
| 1H NMR |
| FTIR |
| BET Surface Area |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
